molecular formula C16H17NO2 B335523 N-(3-ethylphenyl)-4-methoxybenzamide

N-(3-ethylphenyl)-4-methoxybenzamide

Cat. No.: B335523
M. Wt: 255.31 g/mol
InChI Key: HIOYENDIMNFNAZ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group attached to a 3-ethylphenylamine moiety. Its molecular formula is C₁₆H₁₇NO₂ (assuming the absence of the amino group noted in , which may refer to a distinct analogue).

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

HIOYENDIMNFNAZ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among benzamide derivatives include substituents on the phenyl rings and modifications to the amide linkage. Below is a comparative table:

Compound Name Substituents (Benzamide Ring / Aniline Ring) Molecular Formula Key Properties Reference
N-(3-ethylphenyl)-4-methoxybenzamide 4-OCH₃ / 3-C₂H₅ C₁₆H₁₇NO₂ High lipophilicity (logP ~3.5*)
4-methoxy-N-(3-methylphenyl)benzamide 4-OCH₃ / 3-CH₃ C₁₅H₁₅NO₂ Moderate lipophilicity (logP ~3.0)
3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 4-OCH₃, 3-NH₂ / 3-Cl, 2-CH₃ C₁₅H₁₄ClN₂O₂ Enhanced polarity (NH₂, Cl groups)
N-(tert-butyl)-4-methoxybenzamide 4-OCH₃ / tert-butyl C₁₂H₁₇NO₂ High steric bulk
3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide 3-cyclopentyloxy, 4-OCH₃ / 3,5-Cl₂-pyridyl C₁₉H₁₉Cl₂N₂O₃ High PDE IV inhibition (IC₅₀ = 0.3 nM)

*Estimated using substituent contribution models.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) decrease electron density on the aromatic ring, affecting binding interactions in biological targets .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder molecular docking but improve metabolic stability .
Enzyme Inhibition
  • PDE IV Inhibition : highlights benzamide derivatives with alkoxy and halogen substituents as potent PDE IV inhibitors. For example, 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (IC₅₀ = 0.3 nM) shows superior activity due to synergistic steric and electronic effects from cyclopentyloxy and dichloropyridyl groups. This compound, lacking these substituents, is likely less potent .
  • EGFR Binding: In , quinazolinyl-linked benzamides (e.g., compound 7j) exhibit strong docking scores (−9.65 kcal/mol) with EGFR kinase domains.

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